Cas no 1823959-60-9 (2-Fluoro-4-bromo-6-chlorobenzyl bromide)

2-Fluoro-4-bromo-6-chlorobenzyl bromide 化学的及び物理的性質
名前と識別子
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- 2-氟-4-溴-6-氯溴苄
- 2-Fluoro-4-bromo-6-chlorobenzyl bromide
- 5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene
- Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro-
-
- MDL: MFCD25460199
- インチ: 1S/C7H4Br2ClF/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
- InChIKey: VJBLHJKMOGDSCI-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CC(=CC=1Cl)Br)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 0
2-Fluoro-4-bromo-6-chlorobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR0024IB-5g |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 5g |
$2060.00 | 2025-02-13 | |
Aaron | AR0024IB-50mg |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 50mg |
$248.00 | 2025-04-03 | |
1PlusChem | 1P00249Z-100mg |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 100mg |
$266.00 | 2024-06-18 | |
Aaron | AR0024IB-2.5g |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 2.5g |
$1213.00 | 2025-02-13 | |
A2B Chem LLC | AA98055-1g |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 1g |
$554.00 | 2024-04-20 | |
1PlusChem | 1P00249Z-1g |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 1g |
$672.00 | 2024-06-18 | |
Alichem | A019090336-1g |
5-Bromo-2-(bromomethyl)-1-chloro-3-fluorobenzene |
1823959-60-9 | 95% | 1g |
$556.38 | 2023-09-02 | |
A2B Chem LLC | AA98055-100mg |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 100mg |
$215.00 | 2024-04-20 | |
A2B Chem LLC | AA98055-50mg |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 50mg |
$157.00 | 2024-04-20 | |
Aaron | AR0024IB-1g |
Benzene, 5-bromo-2-(bromomethyl)-1-chloro-3-fluoro- |
1823959-60-9 | 95% | 1g |
$703.00 | 2025-02-13 |
2-Fluoro-4-bromo-6-chlorobenzyl bromide 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2-Fluoro-4-bromo-6-chlorobenzyl bromideに関する追加情報
2-Fluoro-4-bromo-6-chlorobenzyl bromide (CAS No. 1823959-60-9)
The compound 2-Fluoro-4-bromo-6-chlorobenzyl bromide (CAS No. 1823959-60-9) is a highly substituted aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzyl group substituted with fluorine, bromine, and chlorine atoms at specific positions on the aromatic ring. The presence of these halogen substituents imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery and development. The bromine substitution at the para position and the fluorine substitution at the ortho position, along with the chlorine substitution at the meta position, create a highly reactive and versatile platform for further chemical modifications. These substitutions also influence the compound's solubility, stability, and reactivity, making it an attractive candidate for various synthetic transformations.
The synthesis of 2-Fluoro-4-bromo-6-chlorobenzyl bromide typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses of such compounds. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing side reactions. These methods not only improve the overall process but also align with modern sustainability goals in chemical manufacturing.
In terms of applications, 2-Fluoro-4-bromo-6-chlorobenzyl bromide has shown promise in the development of novel pharmaceutical agents. Its structure serves as a scaffold for designing bioactive molecules with specific pharmacokinetic profiles. For example, studies have demonstrated that this compound can be used as an intermediate in the synthesis of kinase inhibitors, which are critical in cancer therapy. Additionally, its halogen substituents facilitate further functionalization, enabling the creation of diverse bioactive compounds with potential applications in neurodegenerative diseases and infectious diseases.
The compound's reactivity is further enhanced by its bromide group, which acts as a leaving group in nucleophilic substitution reactions. This property makes it an ideal substrate for constructing complex molecules through SNAr (nucleophilic aromatic substitution) mechanisms. Recent research has explored the use of this compound in click chemistry reactions, where it serves as a versatile building block for assembling larger molecular frameworks.
From a toxicological perspective, 2-Fluoro-4-bromo-6-chlorobenzyl bromide exhibits moderate toxicity due to its halogenated nature. However, its toxicity profile can be modulated through careful chemical design and functionalization. Studies have shown that substituting certain halogens or modifying the aromatic ring can significantly reduce toxicity while retaining bioactivity. These findings underscore the importance of rational drug design in harnessing the potential of such compounds.
In conclusion, 2-Fluoro-4-bromo-6-chlorobenzyl bromide (CAS No. 1823959-60-9) is a multifaceted compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure and reactivity make it a valuable tool for chemists and pharmacologists alike. As research continues to uncover new synthetic routes and applications for this compound, its role in advancing therapeutic development is expected to grow significantly.
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